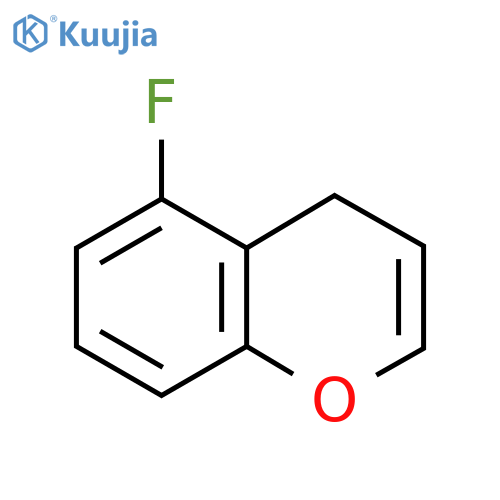

Cas no 1935297-56-5 (5-fluoro-4H-chromene)

5-fluoro-4H-chromene 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-4H-1-benzopyran

- 5-Fluoro-4H-chromene

- AMY3195

- 5-fluoro-4H-chromene

-

- インチ: 1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2

- InChIKey: GRUPAVXZAWKHKU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=C1CC=CO2

計算された属性

- せいみつぶんしりょう: 150.048093005 g/mol

- どういたいしつりょう: 150.048093005 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ぶんしりょう: 150.15

5-fluoro-4H-chromene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM285596-5g |

5-Fluoro-4H-chromene |

1935297-56-5 | 97% | 5g |

$1619 | 2021-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-1g |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 1g |

¥2994.0 | 2024-04-23 | |

| Chemenu | CM285596-1g |

5-Fluoro-4H-chromene |

1935297-56-5 | 97% | 1g |

$463 | 2021-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-250mg |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 250mg |

¥1199.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-500.0mg |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 500.0mg |

¥1998.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-1G |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 1g |

¥ 2,996.00 | 2023-04-14 | |

| Chemenu | CM285596-1g |

5-Fluoro-4H-chromene |

1935297-56-5 | 97% | 1g |

$505 | 2022-06-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-500mg |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 500mg |

¥1998.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-100mg |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 100mg |

¥896.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0390-250.0mg |

5-fluoro-4H-chromene |

1935297-56-5 | 95% | 250.0mg |

¥1199.0000 | 2024-08-03 |

5-fluoro-4H-chromene 関連文献

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

5-fluoro-4H-chromeneに関する追加情報

Professional Introduction to Compound with CAS No. 1935297-56-5 and Product Name: 5-fluoro-4H-chromene

The compound identified by the CAS number 1935297-56-5 and the product name 5-fluoro-4H-chromene represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, belonging to the chromene family, has garnered attention due to its structural versatility and potential biological activities. The presence of a fluorine atom at the 5-position of the chromene ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

Chromenes, particularly those substituted with fluorine, have been extensively studied for their pharmacological properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In recent years, 5-fluoro-4H-chromene has been explored in various contexts, including its role as an intermediate in synthesizing bioactive molecules. Its structural framework allows for modifications that can lead to compounds with targeted therapeutic effects.

One of the most compelling aspects of 5-fluoro-4H-chromene is its potential in developing novel therapeutic agents. Researchers have leveraged its scaffold to create compounds with anti-inflammatory, antioxidant, and anticancer properties. The fluorine substitution at the 5-position plays a crucial role in modulating the biological activity of these derivatives. For instance, studies have demonstrated that fluorinated chromenes can exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways.

In the realm of anticancer research, 5-fluoro-4H-chromene derivatives have shown promise as inhibitors of kinases and other critical targets in tumor biology. The fluorine atom's ability to increase lipophilicity and binding affinity has been exploited to design molecules that can selectively interact with cancer-specific pathways. Preclinical studies have highlighted the potential of these compounds in reducing tumor growth and metastasis, making them attractive candidates for further development.

The synthesis of 5-fluoro-4H-chromene involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluorine atom efficiently. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various conditions also makes it a suitable candidate for industrial-scale production.

From a medicinal chemistry perspective, 5-fluoro-4H-chromene serves as a versatile building block for designing new drugs. Its chromene core can be functionalized at multiple positions to create diverse chemical entities with tailored biological activities. This flexibility has led to the discovery of several lead compounds that are being evaluated in clinical trials. The fluorine substituent's influence on electronic properties has been particularly noteworthy in enhancing the pharmacokinetic profiles of these drug candidates.

The growing interest in fluorinated heterocycles like 5-fluoro-4H-chromene is also driven by advancements in computational chemistry and drug design technologies. Molecular modeling studies have provided insights into how fluorine substitution affects molecular interactions and binding affinity. These computational approaches complement experimental efforts by predicting potential drug candidates' efficacy and selectivity. Such integrative strategies are accelerating the development of novel therapeutic agents based on 5-fluoro-4H-chromene derivatives.

In conclusion, 5-fluoro-4H-chromene (CAS No. 1935297-56-5) represents a promising compound in pharmaceutical research with significant potential for developing new drugs. Its unique structural features, particularly the fluorine substitution at the 5-position, contribute to its versatility as a scaffold for bioactive molecules. Ongoing research continues to uncover new applications and derivatives of this compound, reinforcing its importance in medicinal chemistry and drug discovery.

1935297-56-5 (5-fluoro-4H-chromene) 関連製品

- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

- 6810-26-0(N-Hydroxy-4-aminobiphenyl)

- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)

- 1803801-41-3(6-Phenyl-3-(trifluoromethyl)pyridine-2-methanol)

- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)

- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)

- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)

- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)